- An efficient one-pot synthesis of 2-aminobenzothiazoles from substituted anilines using benzyltrimethylammonium dichloroiodate and ammonium thiocyanate in DMSO:H2O, Tetrahedron Letters, 2021, 83,
Cas no 93-85-6 (2-amino-1,3-benzothiazole-6-carboxylic acid)
93-85-6 structure
Product Name:2-amino-1,3-benzothiazole-6-carboxylic acid
Numero CAS:93-85-6
MF:C8H6N2O2S
MW:194.210440158844
MDL:MFCD00054180
CID:34718
PubChem ID:66740
Update Time:2025-06-07
2-amino-1,3-benzothiazole-6-carboxylic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Aminobenzo[d]thiazole-6-carboxylic acid
- 2-Amino-1,3-benzothiazole-6-carboxylic acid
- 2-Amino-benzothiazole-6-carboxylic acidhydrochloride
- 2-AMINO-1,3-BENZOTHIAZOLE-6-CARBOXYLIC ACID HYDROCHLORIDE
- 2-Amino-6-benzothiazolecarboxylic acid
- 2-AMINO-BENZOTHIAZOLE-6-CARBOXYLIC ACID
- 2-Aminobenzothiazole-6-carboxylic acid
- 6-Benzothiazolecarboxylic acid, 2-amino-
- ZEAKWWWXCZMODH-UHFFFAOYSA-N
- NSC39119
- zlchem 188
- Oprea1_320657
- Oprea1_294753
- CBDivE_005564
- KSC487A1L
- 2-Amino-6-carboxybenzothiazole
- ZLB0179
- E
- 2-Amino-6-benzothiazolecarboxylic acid (ACI)
- NSC 39119
- NSC-39119
- EU-0000300
- HMS1675M08
- STK199422
- SR-01000390791-1
- BA-0937
- DTXSID4059093
- CS-W019497
- 2-aminobenzo[d]thiazole-6-carboxylicacid
- 6-benzothiazolecarboxylic acid, 2-amino-;2-amino-1,3-benzothiazole-6-carboxylic acid;
- VU0052197-2
- BCP26735
- AG-205/01887016
- NS00039690
- DB-346648
- AKOS000112076
- EINECS 202-283-8
- AC-22974
- F3267-0001
- SR-01000390791
- 2-amino benzothiazole-6-carboxylic acid
- DB-011967
- SY017790
- SCHEMBL211024
- BBL008024
- 2-aminobenzothiazole-6-carboxylicacid
- CHEMBL394974
- MFCD00054180
- 93-85-6
- BDBM50371222
- ALBB-005234
- J-508024
- EN300-35251
- 2-amino-1,3-benzothiazole-6-carboxylic acid
-
- MDL: MFCD00054180
- Inchi: 1S/C8H6N2O2S/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8/h1-3H,(H2,9,10)(H,11,12)
- Chiave InChI: ZEAKWWWXCZMODH-UHFFFAOYSA-N
- Sorrisi: O=C(C1C=C2C(N=C(N)S2)=CC=1)O
Proprietà calcolate
- Massa esatta: 194.01500
- Massa monoisotopica: 194.015
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 13
- Conta legami ruotabili: 1
- Complessità: 224
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.8
- Superficie polare topologica: 104
- Carica superficiale: 0
- Conta Tautomer: 4
Proprietà sperimentali
- Densità: 1.604
- Punto di fusione: 265 ºC (dec.)
- Punto di ebollizione: 466.6°C at 760 mmHg
- Punto di infiammabilità: 236℃
- PSA: 104.45000
- LogP: 2.15790
2-amino-1,3-benzothiazole-6-carboxylic acid Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: 26-37
-
Identificazione dei materiali pericolosi:
- Classe di pericolo:IRRITANT
- TSCA:Yes
- Condizioni di conservazione:Keep in dark place,Sealed in dry,2-8°C
2-amino-1,3-benzothiazole-6-carboxylic acid Dati doganali
- CODICE SA:2934999090
- Dati doganali:
Codice doganale cinese:
2934999090Panoramica:
293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
2-amino-1,3-benzothiazole-6-carboxylic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 027026-25g |
2-amino-1,3-benzothiazole-6-carboxylic acid |
93-85-6 | 95% | 25g |
1851.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UP076-25g |
2-amino-1,3-benzothiazole-6-carboxylic acid |
93-85-6 | 97% | 25g |
1020CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UP076-250mg |
2-amino-1,3-benzothiazole-6-carboxylic acid |
93-85-6 | 97% | 250mg |
48CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UP076-5g |
2-amino-1,3-benzothiazole-6-carboxylic acid |
93-85-6 | 97% | 5g |
231.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UP076-1g |
2-amino-1,3-benzothiazole-6-carboxylic acid |
93-85-6 | 97% | 1g |
71.0CNY | 2021-08-04 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A834300-100g |
2-Amino-benzothiazole-6-carboxylic acidhydrochloride |
93-85-6 | 97% | 100g |
1,897.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UP076-20g |
2-amino-1,3-benzothiazole-6-carboxylic acid |
93-85-6 | 97% | 20g |
662.0CNY | 2021-08-04 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A62210-25g |
2-Aminobenzo[d]thiazole-6-carboxylic acid |
93-85-6 | 97% | 25g |
¥358.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A62210-5g |
2-Aminobenzo[d]thiazole-6-carboxylic acid |
93-85-6 | 97% | 5g |
¥78.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A62210-1g |
2-Aminobenzo[d]thiazole-6-carboxylic acid |
93-85-6 | 97% | 1g |
¥19.0 | 2023-09-08 |
2-amino-1,3-benzothiazole-6-carboxylic acid Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Benzyltrimethylammonium dichloroiodate Solvents: Dimethyl sulfoxide , Water ; 1 h, 70 °C; 70 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ; 10 h, 100 °C
Riferimento
- A study of the synthesis of benzo[d]thiazolone-6-carboxylic acid, Jiefangjun Yaoxue Xuebao, 2011, 27(3), 197-198
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Bromine Solvents: Chloroform ; 1 h, < 10 °C; 30 min, reflux
Riferimento
- Synthesis, characterization and analgesic activity of some novel substituted 2-amino benzothiazole derivatives, World Journal of Pharmacy and Pharmaceutical Sciences, 2015, 4(5), 1815-1821
Metodo di produzione 4
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water
1.2 Reagents: Bromine Solvents: Acetic acid ; 2 h, reflux
1.2 Reagents: Bromine Solvents: Acetic acid ; 2 h, reflux
Riferimento
- Synthesis, characterization and pharmacological studies of biologically active benzothiazole derivatives, World Journal of Pharmaceutical Research, 2014, 3, 1165-1173
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Bromine Solvents: Acetic acid , Water ; rt → 0 °C; 0 - 10 °C; 1 h, 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
Riferimento
- Synthesis and anti-microbial activity of some new 2-Amino substituted benzothiazole derivatives, Journal of Pharmacy Research, 2009, 2(9), 1383-1384
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 4 h, rt
Riferimento
- Phenylimidazole derivatives as new inhibitors of bacterial enoyl-ACP reductase FabK, Bioorganic & Medicinal Chemistry Letters, 2007, 17(17), 4982-4986
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Ammonium hydroxide , Iron chloride (FeCl3) , Ferrous chloride Solvents: Water ; 6 h, 80 °C
Riferimento
- Preparation and Characterization of a Novel Magnetic Nano Catalyst for Synthesis and Antibacterial Activities of Novel Furan-2(5H)-Ones Derivatives, Polycyclic Aromatic Compounds, 2022, 42(7), 4255-4269
Metodo di produzione 9
Condizioni di reazione
1.1 Solvents: Acetic acid ; 50 min, rt
1.2 Reagents: Bromine ; 0 °C; 24 h, rt
1.3 Solvents: Water ; 1.5 h, 70 - 80 °C
1.4 Reagents: Ammonia Solvents: Water ; pH 6
1.2 Reagents: Bromine ; 0 °C; 24 h, rt
1.3 Solvents: Water ; 1.5 h, 70 - 80 °C
1.4 Reagents: Ammonia Solvents: Water ; pH 6
Riferimento
- Development highly water-soluble fluorescent dyes with preferred binding activities to biomolecules and spectrophotometric properties, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Iodate(1-), dichloro-, sodium Solvents: Dimethyl sulfoxide , Water ; 5 min, rt; rt → 70 °C; 10 h, 70 °C
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- A novel system for the synthesis of 2-aminobenzothiazoles using sodium dichloroiodate, Synlett, 2012, 23(15), 2219-2222
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Lithium hydroxide, monohydrate Solvents: Tetrahydrofuran , Water ; 24 h, rt
Riferimento
- Preparation of N-(2-amino and 2-hydroxy)phenyl carboxamides as inhibitors of histone deacetylase, World Intellectual Property Organization, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Bromine Solvents: Acetic acid ; 30 min, 5 - 10 °C; 10 °C → rt; 30 min, rt; rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ; pH 6, rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ; pH 6, rt
Riferimento
- Salts of 6-carboxy-3-methylbenzothiazolone hydrazone hydrate in colorimetric determination of hydrogen peroxide, United States, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Bromine Solvents: Acetic acid , Water ; rt → 0 °C; 0 - 10 °C; 1 h, 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
Riferimento
- Synthesis and screening of some new 2-amino substituted-benzothiazole derivatives for antifungal activity, Drug Invention Today, 2009, 1(1), 32-34
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ; 6 h, 100 °C
Riferimento
- Preparation of novel piperazine derivatives as dopamine D3 receptor ligands, United States, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ; 6 h, 100 °C
Riferimento
- Preparation of piperazine derivatives as dopamine d3 receptor ligands, World Intellectual Property Organization, , ,
Metodo di produzione 16
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Acetic acid , Bromine ; 3 h, 0 - 10 °C
Riferimento
- Design and synthesis of Quinazolinone, Benzothiazole derivatives bearing guanidinopropanoic acid moiety and their Schiff bases as cytotoxic and antimicrobial agents, Arabian Journal of Chemistry, 2016, 9,
Metodo di produzione 18
Condizioni di reazione
1.1 Solvents: Acetic acid ; 10 - 20 min, cooled
1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 4 h, rt
1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 11
1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 4 h, rt
1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 11
Riferimento
- Chrysin-benzothiazole conjugates as antioxidant and anticancer agents, Bioorganic & Medicinal Chemistry Letters, 2015, 25(23), 5561-5565
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 30 min, < 10 °C
1.2 Solvents: Water
1.2 Solvents: Water
Riferimento
- Synthesis, characterization and evaluation for antifungal activity of substituted (diaryl)imidazo[2,1-b]benzothiazoles, Journal of Pharmacy Research (Gurgaon, 2013, 7(1), 39-46
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Acetic acid , Bromine Solvents: Water ; rt → 0 °C; 0 - 10 °C; 1 h, 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
Riferimento
- Synthesis and preliminary in-vitro cytotoxic activity of novel substituted diaryl-imidazo [2,1,b]-benzothiazole derivatives, Letters in Drug Design & Discovery, 2011, 8(8), 717-724
2-amino-1,3-benzothiazole-6-carboxylic acid Raw materials
- Thiocyanate
- 4-Amino-3-thiocyanatobenzonitrile
- sunbrella
- Potassium thiocyanate
- Ammonium thiocyanate
- 2-amino-1,3-benzothiazole-6-carboxylic acid
- 3-Aminobenzoic acid
- Potassium cyanate
- 4-Thioureidobenzoic acid
- Methyl 2-amino-1,3-benzothiazole-6-carboxylate
2-amino-1,3-benzothiazole-6-carboxylic acid Preparation Products
2-amino-1,3-benzothiazole-6-carboxylic acid Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:93-85-6)2-amino-1,3-benzothiazole-6-carboxylic acid
Numero d'ordine:A15920
Stato delle scorte:in Stock
Quantità:100g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 04:04
Prezzo ($):266.0
Email:sales@amadischem.com
2-amino-1,3-benzothiazole-6-carboxylic acid Letteratura correlata
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
93-85-6 (2-amino-1,3-benzothiazole-6-carboxylic acid) Prodotti correlati
- 50850-93-6(Ethyl 2-amino-1,3-benzothiazole-6-carboxylate)
- 101084-95-1(2-Amino-1,3-benzothiazole-5-carboxylic Acid)
- 106429-07-6((2-Amino-benzothiazol-6-yl)-methanol)
- 436088-66-3(2-Amino-benzothiazole-6-carboxylic acid 2-methoxy-ethyl ester)
- 117342-15-1(6-Benzothiazolecarboxylicacid, 2-hydrazinyl-)
- 225525-63-3(methyl 2-amino-4-methyl-1,3-benzothiazole-6-carboxylate)
- 103040-92-2(Ethyl 2-Amino-1,3-benzothiazole-5-carboxylate)
- 106429-08-7(2-Amino-benzothiazole-6-carbaldehyde)
- 71224-95-8(2-AminobenzoDthiazole-7-carboxylic Acid)
- 339571-41-4(2-amino-1,3-benzothiazole-4-carboxylic acid)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:93-85-6)2-amino-1,3-benzothiazole-6-carboxylic acid
Purezza:99%
Quantità:100g
Prezzo ($):266.0